4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide
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Overview
Description
4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines under specific conditions . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the use of various catalysts and reagents to ensure high yield and purity. The process may include solvent-free conditions and microwave-assisted synthesis to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, ammonium acetate, and various aldehydes and amines . Reaction conditions may vary, but they often involve mild temperatures and specific pH levels to optimize the reaction yield.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity and stability . These interactions can modulate enzymatic activities, cellular signaling pathways, and gene expression, contributing to its diverse biological effects .
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Comparison: Compared to these similar compounds, 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide exhibits unique properties due to the presence of the 1-oxide group.
Properties
CAS No. |
38870-61-0 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxido-2,5-diphenylimidazol-1-ium |
InChI |
InChI=1S/C17H16N2O/c1-17(2)15(13-9-5-3-6-10-13)19(20)16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
KSFQCASCCYHGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(=N1)C2=CC=CC=C2)[O-])C3=CC=CC=C3)C |
Origin of Product |
United States |
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